Phosphorane, trihydroxy-

Übersicht

Beschreibung

Phosphorous acid, chemically represented as H₃PO₃, is a diprotic acid, meaning it can donate two protons in an acid-base reaction. It is a white, crystalline solid at room temperature and is moderately soluble in water, forming a mildly acidic solution. Phosphorous acid is less common in nature compared to other phosphorus-containing compounds but plays a critical role in various chemical and industrial processes .

Vorbereitungsmethoden

Phosphorous acid can be prepared through several methods:

Analyse Chemischer Reaktionen

Phosphorous acid undergoes various chemical reactions, including:

Oxidation: Phosphorous acid can be oxidized to phosphoric acid (H₃PO₄). For example, when heated, dry phosphorous acid disproportionates to give phosphine (PH₃) and phosphoric acid. [ 4H₃PO₃ \rightarrow PH₃ + 3H₃PO₄ ]

Reduction: Phosphorous acid acts as a strong reducing agent and can reduce certain metallic ions in solution.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Trihydroxy phosphoranes serve as intermediates in numerous organic synthesis processes. Their ability to participate in various reactions makes them valuable for creating complex organic structures. Some notable reactions include:

- Formation of Phosphonates and Phosphites : These compounds are essential in the production of plastics and flame retardants .

- Mitsunobu Reaction : This reaction utilizes trihydroxy phosphoranes to facilitate the formation of carbon-nitrogen bonds in organic compounds, showcasing their utility in synthesizing pharmaceuticals .

Materials Science

In materials science, trihydroxy phosphoranes are used to develop new materials with enhanced properties. Their role includes:

- Stabilizers in PVC Production : They are involved in producing lead phosphonate stabilizers for polyvinyl chloride (PVC), contributing to improved thermal stability .

- Flame Retardants : Due to their phosphorus content, they are incorporated into materials to enhance fire resistance .

Agriculture

In agricultural applications, trihydroxy phosphoranes and their derivatives (phosphites) are utilized as fertilizers. They help protect crops from specific diseases and improve nutrient uptake:

- Fertilizer Applications : The use of phosphorous acid as a fertilizer has been shown to enhance plant growth and resistance against pathogens .

Case Study 1: Synthesis of Pharmaceuticals

A study demonstrated the efficacy of trihydroxy phosphoranes in synthesizing bioactive compounds through the Mitsunobu reaction. The reaction facilitated the formation of nitrogen-containing heterocycles, which are crucial in drug development .

| Compound | Yield (%) | Reaction Type |

|---|---|---|

| Compound A | 76% | Mitsunobu |

| Compound B | 69% | Mitsunobu |

Case Study 2: Development of Flame Retardants

Research highlighted the role of trihydroxy phosphoranes in creating flame retardant materials. The incorporation of these compounds into polymer matrices significantly improved their fire resistance properties without compromising mechanical integrity .

| Material Type | Flame Retardant Level | Mechanical Properties |

|---|---|---|

| PVC | High | Maintained |

| Polyurethane | Moderate | Slightly Reduced |

Wirkmechanismus

Phosphorous acid exhibits strong reducing properties and tends to be converted to phosphoric acid. When heated, it disproportionates to give phosphine and phosphoric acid. The compound also reacts with bases to form phosphites. In biological systems, phosphonates (derived from phosphorous acid) can act directly on fungi, reducing growth and altering fungal metabolism .

Vergleich Mit ähnlichen Verbindungen

Phosphorous acid (H₃PO₃) is often compared with phosphoric acid (H₃PO₄) and hypophosphorous acid (H₃PO₂):

Phosphoric Acid (H₃PO₄): Phosphoric acid is a stronger acid and contains more oxygen atoms per phosphorus atom compared to phosphorous acid.

Hypophosphorous Acid (H₃PO₂): Hypophosphorous acid is a monoprotic acid, meaning it can donate only one proton.

Phosphorous acid’s diprotic nature and its ability to act as a strong reducing agent make it unique among these compounds .

Biologische Aktivität

Phosphorane, trihydroxy- (CAS Number: 13598-36-2), is a compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and case studies that illustrate its biological effects.

Chemical Structure and Properties

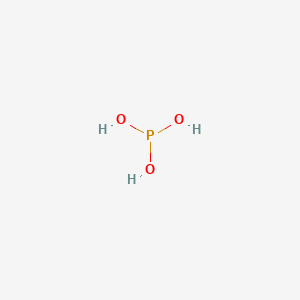

Phosphorane compounds, including trihydroxy-, are characterized by their phosphorus atom bonded to three hydroxyl groups. This unique structure allows them to mimic phosphates and carboxylates in biological systems, impacting various metabolic pathways.

Target of Action

Phosphorane compounds act primarily by mimicking peptides and other biological molecules. The phosphonic acid group can replace carboxylic acid groups in peptides, influencing enzyme activity and metabolic processes.

Mode of Action

The interaction of phosphoranes with their biological targets often involves the formation of hydrogen bonds. These interactions can lead to significant changes in cellular structures and functions, particularly in the context of enzyme inhibition and metabolic regulation .

Biological Activities

Phosphorane, trihydroxy- exhibits a range of biological activities:

- Antiviral Activity : Phosphonates have been extensively studied for their antiviral properties. They inhibit viral replication by interfering with nucleic acid synthesis .

- Antibacterial Properties : Research indicates that phosphonates can inhibit bacterial growth by targeting essential enzymes involved in cell wall synthesis. For example, they irreversibly inhibit UDP-N-acetylglucosamine enolpyruvyltransferase (MurA), crucial for peptidoglycan biosynthesis .

- Antitumoral Effects : Some studies suggest that phosphonates may have anticancer properties by inducing apoptosis in cancer cells through various pathways .

Pharmacokinetics

Understanding the pharmacokinetic properties (ADME: Absorption, Distribution, Metabolism, Excretion) of phosphorane compounds is essential for evaluating their therapeutic potential. Due to their negative charge at physiological pH, phosphonates generally have limited ability to penetrate lipid membranes, which can restrict their cellular activity. However, prodrug strategies are being developed to enhance their bioavailability .

Case Studies

Several case studies have highlighted the effectiveness of phosphonates in various biological contexts:

- Antiviral Applications : A study demonstrated that a specific nucleoside phosphonate derivative significantly reduced viral load in infected cells, showcasing its potential as an antiviral agent against herpes simplex virus .

- Antibacterial Efficacy : In vitro tests showed that a phosphonate compound exhibited strong antibacterial activity against E. coli, with a minimum inhibitory concentration (MIC) of 2 µg/mL. This compound also displayed low toxicity towards mammalian cells, indicating its potential for therapeutic use .

- Antitumoral Activity : Research involving cancer cell lines indicated that certain phosphonate derivatives could induce apoptosis through the activation of caspase pathways, marking them as promising candidates for cancer therapy .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

phosphorous acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H3O3P/c1-4(2)3/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJMIONKXNSYLSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

OP(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7035511 | |

| Record name | Phosphorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

81.996 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Pellets or Large Crystals, Solid | |

| Record name | Phosphorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

10294-56-1, 14901-63-4 | |

| Record name | Phosphorous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10294-56-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphorous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010294561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphorous acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphorous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7035511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphorous acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phosphite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001443 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.